4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid
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Overview
Description
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that combines a pyrido[4,3-b]carbazole core with a phenylbutanone moiety and an (E)-but-2-enedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[4,3-b]carbazole core, followed by the attachment of the phenylbutanone moiety and the (E)-but-2-enedioic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1H,2H,3H,4H,4aH,5H,6H,11H,11aH-pyrido[4,3-b]carbazol-2-yl]-2,2-dimethylbutanoic acid
- [(4aR,6aS,7aR,10aR,11aR,11bR,11cR)-4,4,11c-Trimethyl-9-oxo-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodec]
Uniqueness
What sets 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112853-82-4 |
---|---|
Molecular Formula |
C29H32N2O5 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H28N2O.C4H4O4/c28-25(18-7-2-1-3-8-18)11-6-13-27-14-12-19-16-24-22(15-20(19)17-27)21-9-4-5-10-23(21)26-24;5-3(6)1-2-4(7)8/h1-5,7-10,19-20,26H,6,11-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,20+;/m1./s1 |
InChI Key |
DPBQDFLSAMBPRQ-UWUHBFQLSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CC2C1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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